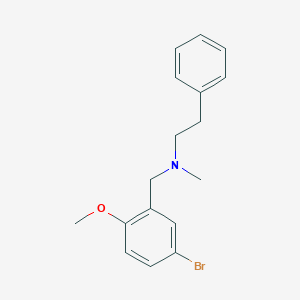![molecular formula C20H18FNO2 B5833955 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as FPhC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. FPhC belongs to the class of pyrrole aldehydes and is widely used as a chemical probe to investigate various biological processes.
Mecanismo De Acción
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde inhibits the activity of ALDHs by binding to the active site of the enzyme and forming a covalent adduct with the enzyme. This covalent adduct prevents the enzyme from carrying out its normal function of oxidizing aldehydes to their corresponding carboxylic acids. The inhibition of ALDHs by 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde leads to the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
Biochemical and physiological effects:
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of ALDHs. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to protect against oxidative stress by preventing the accumulation of toxic aldehydes. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to have a neuroprotective effect by reducing the accumulation of toxic aldehydes in the brain. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to have a cardioprotective effect by reducing the accumulation of toxic aldehydes in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several advantages for lab experiments. It is a highly selective inhibitor of ALDHs and can be used to study the role of these enzymes in various biological processes. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is relatively easy to synthesize and has high yield. However, 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on biological systems are not yet fully understood. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde also has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for the use of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in scientific research. One direction is to study the role of ALDHs in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to develop new analogs of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with improved solubility and selectivity for ALDHs. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can also be used to study the metabolism of aldehydes in various tissues and organs and to develop new therapeutic strategies for diseases associated with aldehyde toxicity.
Conclusion:
In conclusion, 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly selective inhibitor of ALDHs and can be used to study the role of these enzymes in various biological processes. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in scientific research, and it is an exciting compound to watch for its potential to contribute to the development of new therapeutic strategies for various diseases.
Métodos De Síntesis
The synthesis of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves a multi-step process that starts with the reaction of 2-fluorobenzyl alcohol with 4-hydroxyphenylacetic acid to obtain the corresponding ester. The ester is then subjected to a cyclization reaction with 2,5-dimethylpyrrole-3-carbaldehyde in the presence of a Lewis acid catalyst to yield 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The synthesis of 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is relatively simple and can be carried out in a few steps with high yield.
Aplicaciones Científicas De Investigación
1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is widely used as a chemical probe to investigate various biological processes. It has been shown to selectively inhibit the activity of aldehyde dehydrogenases (ALDHs), a family of enzymes that play a critical role in the detoxification of aldehydes. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been used to study the role of ALDHs in cancer stem cells, drug resistance, and oxidative stress. 1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been used as a tool to study the metabolism of aldehydes in various tissues and organs.
Propiedades
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-14-11-17(12-23)15(2)22(14)18-7-9-19(10-8-18)24-13-16-5-3-4-6-20(16)21/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMAXOVEEMELJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B5833882.png)
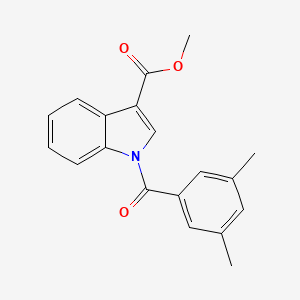

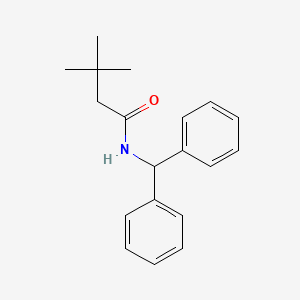
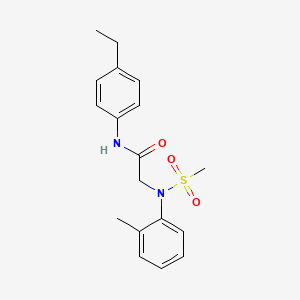
![2,6-dimethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5833920.png)
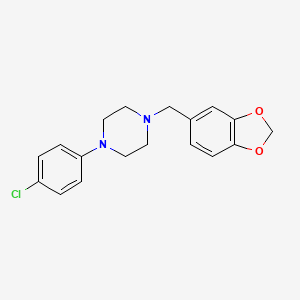
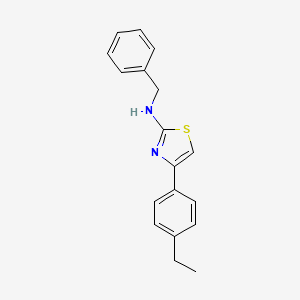
![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)
![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)

